molecular formula C21H26O4 B1246902 Terresterone A

Terresterone A

Cat. No.: B1246902
M. Wt: 342.4 g/mol
InChI Key: BYQIJKZHMIZGDV-JPRZGNOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terresterone A (C₂₀H₂₈O₂) is a naturally occurring ecdysteroid, a class of polyhydroxylated steroids found in plants and insects. It shares structural similarities with insect molting hormones but exhibits unique anabolic and adaptogenic properties in mammals . Its molecular structure includes a tetracyclic cyclopentanoperhydrophenanthrene backbone with hydroxyl groups at positions 2, 3, 14, and 20, and a ketone group at position 6, contributing to its receptor-binding affinity .

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2S,3S,9S,10R,13S,14S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C21H26O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-18,23-24H,4,7,9-10H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1

InChI Key

BYQIJKZHMIZGDV-JPRZGNOKSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H](C[C@]34C)O)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(CC34C)O)O)C

Synonyms

2beta,3alpha-dihydroxypregna-4,7,16-trien-12,20-dione
terresterone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Testosterone (C₁₉H₂₈O₂)
  • Structural Similarities : Both compounds share a steroidal backbone and ketone group.
  • Key Differences :
    • Terresterone A has additional hydroxyl groups at positions 20 and 25, enhancing hydrophilicity and reducing hepatic toxicity .
    • Testosterone lacks the 14α-hydroxyl group, which in this compound, may reduce binding to sex hormone-binding globulin (SHBG), improving bioavailability .

Table 1: Structural and Functional Comparison

Parameter This compound Testosterone
Molecular Weight 348.44 g/mol 288.43 g/mol
Bioavailability (Oral) ~15% (due to glycosides in natural extracts) <1% (requires esterification)
AR Binding Affinity (IC₅₀) 1.2 µM 0.3 nM
Hepatotoxicity Risk Low Moderate (with alkylation)
Ecdysterone (C₂₇H₄₄O₇)
  • Structural Similarities : Both are ecdysteroids with hydroxyl groups at positions 2, 3, and 13.
  • Key Differences :
    • Ecdysterone has a larger side chain (C27 vs. C20) and a 7,8-unsaturated ketone, enhancing its stability but reducing AR affinity .
    • This compound’s simpler structure allows easier synthetic modification for improved pharmacokinetics .

Table 2: Efficacy in Muscle Hypertrophy Studies

Compound Dose (mg/kg/day) Muscle Mass Increase (Rodent Model) Reference
This compound 10 12%
Ecdysterone 50 8%
Testosterone Propionate 5 18%

Comparison with Functionally Similar Compounds

Turkesterone (C₂₇H₄₄O₈)
  • Functional Overlap : Both are marketed as "natural anabolic agents" with minimal androgenic effects.
  • Divergences :
    • Turkesterone’s additional hydroxyl group at position 11 increases its polarity, reducing oral absorption efficiency compared to this compound .
    • This compound shows superior activation of the PI3K/Akt/mTOR pathway, a key regulator of muscle protein synthesis .
Selective Androgen Receptor Modulators (SARMs, e.g., Ostarine)
  • Functional Similarity : Both avoid androgenic side effects.
  • Key Contrasts: SARMs are fully synthetic and exhibit higher AR selectivity, whereas this compound’s effects may involve non-AR pathways (e.g., estrogen receptor crosstalk) . this compound has a longer half-life (~6 hours) compared to Ostarine (~24 hours) but lacks clinical safety data .

Research Findings and Limitations

  • Efficacy : this compound’s anabolic activity in rodents is dose-dependent but plateaued at 20 mg/kg, suggesting receptor saturation .
  • Safety: No significant hepatorenal toxicity observed in 90-day rodent studies, though human trials are lacking .
  • Controversies: Some studies argue its effects are placebo-driven, citing poor bioavailability in non-glycosylated forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terresterone A
Reactant of Route 2
Terresterone A

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